Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Esterification: The carboxylic acid group on the benzofuran core is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a suitable catalyst.
Acylation: The final step involves the acylation of the hydroxyl group with 2-methylpropanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the benzofuran core.
Methyl 3-(4-methoxyphenyl)-2-propenoate: Contains a propenoate group instead of a benzofuran core.
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Similar ester functionality but different core structure.
The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-26-22(24)19-17-12-16(27-21(23)13(2)3)10-11-18(17)28-20(19)14-6-8-15(25-4)9-7-14/h6-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHAEHGGUFDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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